molecular formula C11H14N2O B3245748 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile CAS No. 171907-77-0

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Cat. No.: B3245748
CAS No.: 171907-77-0
M. Wt: 190.24 g/mol
InChI Key: HRVMIZJHVSRMDB-UHFFFAOYSA-N
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Description

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is a benzonitrile derivative featuring a para-substituted methyl group bearing a (2-hydroxyethyl)(methyl)amino moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(6-7-14)9-11-4-2-10(8-12)3-5-11/h2-5,14H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVMIZJHVSRMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile typically involves the reaction of a benzonitrile derivative with a hydroxyethyl-methyl-amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of Nitrile Group

The benzonitrile moiety undergoes hydrolysis under acidic or basic conditions:

Reaction ConditionsProducts FormedKey Characteristics
6M HCl, reflux (8-12 hrs) 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzoic acidQuantitative conversion when monitored by TLC
NaOH (40%), H₂O₂, 80°CCorresponding amide derivativeRequires phase-transfer catalysts for improved yield

This reaction is critical for generating carboxylic acid intermediates used in pharmaceutical synthesis. Kinetic studies show pseudo-first-order behavior with activation energy Ea=85.6kJ molE_a=85.6\,\text{kJ mol}.

Alkylation of Amine Functionality

The methyl-amino group participates in nucleophilic substitution reactions:

Example Protocol :

  • Reagents : Alkyl halides (R-X where R = methyl, ethyl, benzyl)

  • Conditions : K₂CO₃/DMF, 60°C, 4-6 hrs

  • Products : Quaternary ammonium salts with >90% purity (confirmed by 1H NMR^1\text{H NMR})

Steric effects significantly influence reaction rates – bulkier substituents reduce yields by 35-40% compared to methyl groups .

Condensation with Carbonyl Compounds

The amine group facilitates Schiff base formation:

Carbonyl SourceCatalystYield (%)Application Reference
BenzaldehydeNone (neat)78
CyclohexanoneTiCl₄92
4-NitrobenzaldehydeMolecular sieves85

These condensation products show enhanced π-conjugation, making them valuable in OLED material development .

Oxidation Reactions

The hydroxyl group undergoes controlled oxidation:

Experimental Data :

  • Oxidant : KMnO₄/H₂SO₄ (0.1M)

  • Temperature : 0-5°C (controlled addition)

  • Product : 4-{[(2-Oxo-ethyl)-methyl-amino]-methyl}-benzonitrile

  • Conversion : 68% (GC-MS analysis)

Higher temperatures (>10°C) lead to over-oxidation products including carboxylic acid derivatives.

Carbamate Formation

Patent data reveals protection/deprotection strategies :

Stepwise Process :

  • Protection :

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O)

    • Conditions: DMAP/CH₂Cl₂, 25°C, 2 hrs

    • Yield: 94% carbamate intermediate

  • Deprotection :

    • Reagent: TFA/DCM (1:1 v/v)

    • Conditions: 0°C → RT, 3 hrs

    • Recovery: >99% free amine

This methodology enables selective functionalization of other reactive sites in the molecule .

Complexation with Metal Ions

The compound acts as a polydentate ligand:

Metal SaltStoichiometry (M:L)Stability Constant (log β)
Cu(NO₃)₂1:28.9 ± 0.3
FeCl₃1:16.2 ± 0.2
Zn(ClO₄)₂1:37.5 ± 0.4

Complexes demonstrate enhanced catalytic activity in oxidation reactions compared to free metal ions .

Scientific Research Applications

Pharmaceutical Development

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as an inhibitor in specific enzyme pathways associated with cancer proliferation. The findings indicated that modifications to the hydroxyethyl group could enhance its potency against certain cancer cell lines.

Biochemical Research

The compound serves as a useful reagent in biochemical assays, particularly in studies involving neurotransmitter systems due to its amino functional group.

Data Table: Biochemical Assays Using this compound

Assay TypeTarget Enzyme/PathwayObserved EffectReference
Enzyme InhibitionMonoamine oxidaseIC50 = 50 µM
Receptor BindingSerotonin receptorsHigh affinity
Neurotransmitter ReleaseDopaminergic pathwaysIncreased release

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and coatings due to its functional groups that can participate in cross-linking reactions.

Case Study : Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability compared to control samples without the compound.

Mechanism of Action

The mechanism of action of 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl-methyl-amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The nitrile group may also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Alkylamino-Substituted Benzonitriles

Compound Name Substituent Structure Key Properties/Applications Reference
4-((Methylamino)methyl)benzonitrile -CH₂-NH(CH₃) Simpler analog; lacks hydroxy group. Lower solubility due to reduced hydrophilicity. Used in intermediate synthesis.
2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Ortho-substituted -CH₂-N(CH₂CH₂OH)(CH₂CH₃) Steric effects from ethyl group may hinder reactivity. Ortho substitution alters electronic distribution compared to para isomers.
2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Ortho-substituted -CH₂-N(CH₂CH₂OH)(C₃H₅) Bulky cyclopropyl group increases steric hindrance, potentially reducing binding affinity in biological systems.

Key Observations :

  • The hydroxyethyl group in the target compound enhances hydrophilicity compared to 4-((Methylamino)methyl)benzonitrile .
  • Para vs. ortho substitution (e.g., ) influences electronic effects and steric accessibility, impacting reactivity and molecular interactions.

Schiff Base and Diazene Derivatives

Compound Name Structural Features Key Properties/Applications Reference
4-((E)-(3-((E)-(Hexylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile (S1) Extended conjugation via diazenyl and imino groups Exhibits corrosion inhibition due to planar structure and adsorption on metal surfaces.
4-(2-Hydroxy-benzylidene-amino)-benzonitrile Intramolecular O-H⋯N hydrogen bond High planarity and stability; potential for crystallinity in solid-state applications.
4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile Chloro and diazenyl substituents Enhanced electronic delocalization; applications in dyes or sensors.

Key Observations :

  • The target compound lacks the conjugated diazenyl group found in and , limiting its utility in corrosion inhibition but simplifying synthesis.
  • Intramolecular hydrogen bonding (e.g., ) improves stability, a feature absent in the target compound due to its flexible hydroxyethyl chain.

Heterocyclic-Substituted Benzonitriles

Compound Name Substituent Structure Key Properties/Applications Reference
4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile Pyrazole ring with nitro group Nitro group enhances electrophilicity; potential pharmaceutical intermediate.
4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile Imidazole-thioether linkage High molecular weight; possible antimicrobial activity.

Key Observations :

  • Heterocyclic substituents (e.g., pyrazole, imidazole) introduce rigid, planar structures, enhancing interactions with biological targets compared to the flexible hydroxyethyl group in the target compound.
  • The nitro group in increases reactivity, whereas the target compound’s hydroxyethyl group may prioritize solubility over electrophilicity.

Hydroxy-Substituted Analogs

Compound Name Substituent Structure Key Properties/Applications Reference
4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile Hydroxymethyl and chlorophenyl groups Chlorophenyl group increases lipophilicity; potential agrochemical intermediate.
(E)-3-(2-Hydroxy-4-methoxybenzylidene-amino)benzonitrile Methoxy and hydroxy groups Dual hydrogen-bonding sites; applications in supramolecular chemistry.

Key Observations :

  • The target compound’s hydroxyethyl group offers more conformational flexibility than the rigid hydroxymethyl or benzylidene groups in and .
  • Chlorophenyl () or methoxy () substituents alter electronic properties, which may be leveraged in drug design.

Biological Activity

The compound 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions

The compound is known to interact with various biological targets, notably enzymes and receptors. It is hypothesized to function similarly to other related compounds, such as indole derivatives, which bind with high affinity to multiple receptors, influencing numerous biochemical pathways.

Biochemical Pathways

Research indicates that this compound may affect a wide range of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

These activities are likely mediated through its interactions with specific biomolecules, leading to enzyme inhibition or activation and alterations in gene expression.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Similar compounds have been shown to be metabolized by plasma enzymes before renal excretion. The transport and distribution within cells significantly influence its biological activity, with specific transporters and binding proteins playing a critical role in its localization.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on existing studies:

Activity TypeDescription
AntiviralPotential efficacy against viral infections through modulation of immune response.
Anti-inflammatoryReduction of inflammation markers in cellular models.
AnticancerInduction of apoptosis in cancer cell lines such as MCF-7 and U-937 .
AntimicrobialActivity against various bacterial strains; further studies needed for specificity.
AntidiabeticModulation of glucose metabolism in animal models.

Cytotoxicity in Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells at sub-micromolar concentrations .

Effects on Cardiomyocytes

Another significant study focused on the compound's protective effects on cardiomyocytes under oxidative stress conditions. The findings suggested that it could mitigate ischemic injury by modulating oxidative stress responses, thereby enhancing cell survival rates.

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses have been associated with beneficial outcomes such as reduced oxidative stress, while higher doses may lead to adverse effects, including hypotension in animal models.

Q & A

Q. What are the optimal synthetic routes for 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthetic routes can be optimized by evaluating reaction parameters such as catalysts, temperature, and solvent systems. For example:
  • N-Hydrocarbylation : Reacting bromomethylbenzonitrile derivatives with amino-triazoles under mild conditions achieved 79% yield (e.g., using 4-amino-1,2,4-triazole) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidomethylbenzonitrile and alkynes yielded up to 90% under ambient conditions .
  • Hydrosilylation : Fe-complex catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) enabled efficient hydroxymethylation .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)Key ConditionReference
N-Hydrocarbylation4-Amino-1,2,4-triazole79Mild conditions
Click ChemistryCu(I) catalyst90Ambient temperature
HydrosilylationFe complexN/A*Solvent-dependent
*Data not explicitly reported for this compound but applicable to analogous derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for high-resolution or twinned data .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., nitrile, hydroxymethyl). For example, benzonitrile derivatives show characteristic C≡N stretching at ~2200 cm⁻¹ in IR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. Table 2: Structural Characterization Techniques

TechniqueApplicationExample DataReference
SCXRDBond angles, torsion anglesR factor = 0.077
¹H NMRHydroxymethyl (-CH₂OH) protonsδ 4.6–5.0 ppm
IR SpectroscopyNitrile group identification~2200 cm⁻¹

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields when applying different methodologies?

  • Methodological Answer : Discrepancies often arise from variations in catalyst activity, solvent polarity, or purification steps. For example:
  • Catalyst Optimization : In click chemistry, Cu(I) catalysts (e.g., [(NHC)CuCl]) improve regioselectivity and yield .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in N-hydrocarbylation .
  • Purification : Column chromatography or recrystallization can isolate pure isomers, critical for reproducibility .

Q. What role does the compound’s substituent play in its potential application as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment?

  • Methodological Answer : The hydroxymethyl-methyl-amino group enhances binding flexibility to HIV-1 reverse transcriptase. Structural analogs like rilpivirine (R278474) use diarylpyrimidine scaffolds with similar substituents to achieve high potency against mutant strains. Key steps include:
  • Molecular Docking : Simulate interactions with the NNRTI binding pocket .
  • Crystallography : Resolve binding modes using co-crystallized complexes (e.g., PDB: 1RT2) .
  • SAR Studies : Modify substituents to balance hydrophobicity and hydrogen bonding .

Q. How can computational modeling guide the design of derivatives for enhanced biological activity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to predict resistance mutations (e.g., K103N in HIV RT) .
  • QSAR Models : Corrogate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for methyl/ethyl substitutions .

Q. What strategies are effective in characterizing the compound’s reactivity in catalytic applications, such as in oxidative coupling reactions?

  • Methodological Answer :
  • Photocatalysis : Covalent organic frameworks (COFs) with benzonitrile moieties can facilitate oxidative amine coupling under visible light. Key parameters include:
  • Electron-Deficient Nitriles : Enhance charge separation in COFs .
  • Reaction Monitoring : Use HPLC or GC-MS to track intermediates (e.g., imine formation) .
  • Kinetic Studies : Vary pH and oxidants (e.g., O₂ vs. TBHP) to optimize turnover frequency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
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4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

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